1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine
Description
1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine (Molecular Formula: C₁₁H₁₃FO₂; InChIKey: BWPPWJKAKYCADA-UHFFFAOYSA-N) is a substituted phenethylamine derivative featuring a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring . This primary amine has a monoisotopic mass of 196.08995 Da, distinguishing it from structurally related compounds through its unique substitution pattern.
Properties
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTAHPCJRMPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234200 | |
| Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926251-52-7 | |
| Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926251-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,5-dimethoxy-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the NBOMe Series
The NBOMe (N-benzylmethoxy) derivatives are hallucinogenic phenethylamines with N-benzyl substitutions and halogen or methoxy groups at the 4-position of the phenyl ring. Key examples include:
Key Differences :
- Substitution Pattern : The target compound has a 2-fluoro and 4,5-dimethoxy configuration, whereas NBOMe derivatives feature 2,5-dimethoxy and 4-halogen substitutions.
- N-Substitution : NBOMe compounds include an N-benzyl group, enhancing lipophilicity and 5-HT₂A receptor affinity . The absence of this group in the target compound likely reduces receptor binding potency.
- Molecular Weight : The target compound (MW: ~196 Da) is smaller than NBOMe derivatives (e.g., 25I-NBOMe: MW ~412 Da), affecting blood-brain barrier penetration .
2C-X Series (Phenethylamine Derivatives)
The 2C-X family includes compounds like:
Key Differences :
- Substitution Positions : The target compound’s 4,5-dimethoxy groups differ from the 2,5-dimethoxy arrangement in 2C-X compounds.
Ketone Analog
- It may serve as a synthetic precursor to the target compound .
Structural and Pharmacological Data Table
Biological Activity
1-(2-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine, a compound with notable structural features including a fluorine atom and methoxy groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
Its unique structure contributes to its interaction with various biological targets, influencing its pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. The methoxy groups may also play a role in modulating the compound's selectivity towards certain biological targets.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Agonistic Activity : It has been investigated for its potential as an agonist at serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and psychotropic effects .
- Therapeutic Potential : The compound is being explored for its role as a precursor in synthesizing pharmaceuticals that target neurological disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Serotonin Receptor Studies : A study demonstrated that modifications on the phenyl ring significantly affect agonist potency at serotonin receptors. The presence of methoxy groups was critical for maintaining receptor activity, with deletions leading to diminished efficacy .
- In Vitro Assays : In vitro experiments have shown that this compound can activate TRPV1 channels, which play a role in pain perception and inflammatory responses. Dose-response experiments indicated significant activation at varying concentrations .
- Comparative Analysis : When compared to structurally similar compounds, the unique fluorination of this compound was found to enhance its binding affinity towards certain targets, making it a subject of interest for further pharmacological exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
